
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate, also known as CPCT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPCT belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been shown to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been shown to increase the activity of antioxidant enzymes such as SOD and CAT, which protect cells from oxidative stress. In addition, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest.
实验室实验的优点和局限性
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is also stable under physiological conditions and can be easily stored for long periods. However, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate can also exhibit non-specific binding to proteins, which can affect its biological activity.
未来方向
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has significant potential for future research. One area of future research could be the development of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate analogs with improved pharmacokinetic properties. Another area of future research could be the investigation of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate's potential in the treatment of neurodegenerative diseases. Furthermore, the mechanism of action of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate could be further elucidated to identify new targets for drug development. Overall, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is a promising compound with significant potential for future research in the field of medicinal chemistry.
合成方法
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopropanecarboxylic acid with thionyl chloride to produce cyclopropanecarbonyl chloride. This intermediate is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxylic acid to produce Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate. The final product can be purified through recrystallization or column chromatography.
科学研究应用
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-6-7(2)17-11(9(6)12(15)16-3)13-10(14)8-4-5-8/h8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKQQMJPRHXTME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

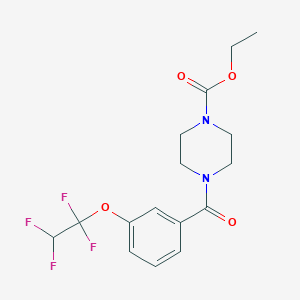
![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494568.png)
![ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-[(phenylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494569.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B494570.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-3-[(2,4-dimethoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494571.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-3-{[4-(methoxycarbonyl)anilino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494572.png)
![6-[(4-Fluorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B494575.png)
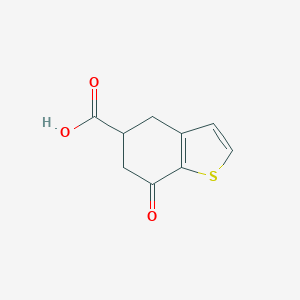

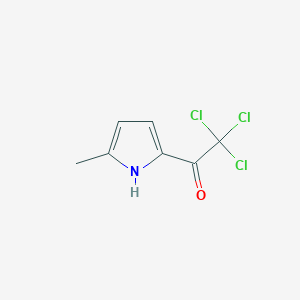
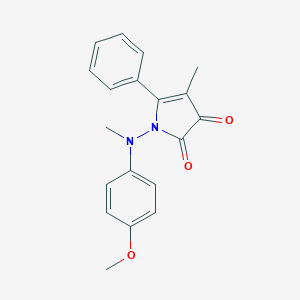
![2-Phenylimidazo[1,2-a]pyridin-8-yl dimethylcarbamate](/img/structure/B494584.png)
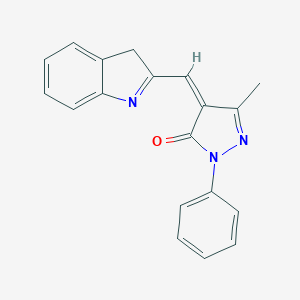
![2-Amino-4-(furan-2-yl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3,5-dicarbonitrile](/img/structure/B494587.png)